molecular formula C23H19NO3 B13995945 n-Benzoyl-4-methyl-n-(4-methylbenzoyl)benzamide CAS No. 23825-26-5

n-Benzoyl-4-methyl-n-(4-methylbenzoyl)benzamide

Katalognummer: B13995945
CAS-Nummer: 23825-26-5
Molekulargewicht: 357.4 g/mol
InChI-Schlüssel: GTUPUBQWNMMBFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

n-Benzoyl-4-methyl-n-(4-methylbenzoyl)benzamide: is a chemical compound with a complex structure, characterized by the presence of multiple benzoyl groups attached to a central benzamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of n-Benzoyl-4-methyl-n-(4-methylbenzoyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.

Industrial Production Methods: Industrial production of benzamide derivatives, including this compound, often employs high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: n-Benzoyl-4-methyl-n-(4-methylbenzoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the benzoyl groups to their corresponding alcohols or amines.

    Substitution: The benzoyl groups can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted benzamides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl alcohols, while reduction can produce benzylamines.

Wissenschaftliche Forschungsanwendungen

Chemistry: n-Benzoyl-4-methyl-n-(4-methylbenzoyl)benzamide is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and inhibition.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various industrial applications .

Wirkmechanismus

The mechanism of action of n-Benzoyl-4-methyl-n-(4-methylbenzoyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoyl groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity . This compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: n-Benzoyl-4-methyl-n-(4-methylbenzoyl)benzamide stands out due to its multiple benzoyl groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

23825-26-5

Molekularformel

C23H19NO3

Molekulargewicht

357.4 g/mol

IUPAC-Name

N-benzoyl-4-methyl-N-(4-methylbenzoyl)benzamide

InChI

InChI=1S/C23H19NO3/c1-16-8-12-19(13-9-16)22(26)24(21(25)18-6-4-3-5-7-18)23(27)20-14-10-17(2)11-15-20/h3-15H,1-2H3

InChI-Schlüssel

GTUPUBQWNMMBFT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)N(C(=O)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.